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molecular formula C8H18O4S B1361080 Dibutyl sulfate CAS No. 625-22-9

Dibutyl sulfate

Cat. No. B1361080
M. Wt: 210.29 g/mol
InChI Key: LMEDOLJKVASKTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06017952

Procedure details

To a stirred solution of 3,4-dibromothiophene (4.60 g, 20.90 mmol) in dry Et2O (50 mL) at -78° C. was dropwise added n-BuLi (2.5 M, 16.72 mL, 41.80 mmol) under Ar. After stirring for 15 min, a solution of freshly distilled di-n-butyl sulfate in dry Et2O (10 mL) was dropwise added through an addition funnel. The mixture was allowed to warm to room temperature and stirred overnight. 30 mL of 12 M NH4OH was added to the mixture. After stirring for 1 h, the mixture was partitioned between H2O and Et2O. The organic layer was separated and washed with H2O, brine and dried (MgSO4). Removal of the solvent under reduced pressure afforded the title compound as an oil (2.50 g, 60%).
Quantity
4.6 g
Type
reactant
Reaction Step One
Quantity
16.72 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Name
Quantity
30 mL
Type
reactant
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Five
Yield
60%

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:6]([Br:7])=[CH:5][S:4][CH:3]=1.[Li][CH2:9][CH2:10][CH2:11][CH3:12].S(OCCCC)(OCCCC)(=O)=O.[NH4+].[OH-]>CCOCC>[Br:7][C:6]1[C:2]([CH2:9][CH2:10][CH2:11][CH3:12])=[CH:3][S:4][CH:5]=1 |f:3.4|

Inputs

Step One
Name
Quantity
4.6 g
Type
reactant
Smiles
BrC1=CSC=C1Br
Step Two
Name
Quantity
16.72 mL
Type
reactant
Smiles
[Li]CCCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)(OCCCC)OCCCC
Name
Quantity
10 mL
Type
solvent
Smiles
CCOCC
Step Four
Name
Quantity
30 mL
Type
reactant
Smiles
[NH4+].[OH-]
Step Five
Name
Quantity
50 mL
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at -78° C.
STIRRING
Type
STIRRING
Details
stirred overnight
Duration
8 (± 8) h
STIRRING
Type
STIRRING
Details
After stirring for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the mixture was partitioned between H2O and Et2O
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with H2O, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
Removal of the solvent under reduced pressure

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
BrC1=CSC=C1CCCC
Measurements
Type Value Analysis
AMOUNT: MASS 2.5 g
YIELD: PERCENTYIELD 60%
YIELD: CALCULATEDPERCENTYIELD 54.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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